molecular formula C₁₁H₂₁NOS₂ B1144956 Arabin CAS No. 75272-82-1

Arabin

Cat. No.: B1144956
CAS No.: 75272-82-1
M. Wt: 247.42
InChI Key:
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Preparation Methods

The synthesis of Arabin involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Arabin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Arabin has several scientific research applications:

Mechanism of Action

The mechanism of action of Arabin involves its ability to inhibit cancer cell viability and induce phase II enzymes . The compound interacts with molecular targets and pathways involved in oxidative stress and cellular defense mechanisms. By modulating these pathways, it exerts its anticancer and antioxidant effects.

Comparison with Similar Compounds

Arabin is unique due to its dual functional groups: isothiocyanate and methylsulfinyl. Similar compounds include:

Properties

IUPAC Name

1-isothiocyanato-9-methylsulfinylnonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NOS2/c1-15(13)10-8-6-4-2-3-5-7-9-12-11-14/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFLXLMNOHHPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601345837
Record name 1-Isothiocyanato-9-(methylsulfinyl)nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601345837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75272-82-1
Record name 1-Isothiocyanato-9-(methylsulfinyl)nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601345837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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